molecular formula C10H11FO2 B13626889 2,4-Dimethyl-6-fluorophenylacetic acid

2,4-Dimethyl-6-fluorophenylacetic acid

Katalognummer: B13626889
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: DETJKLQSONQWIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-6-fluorophenylacetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 4-positions and a fluorine atom at the 6-position. The acetic acid moiety (-CH₂COOH) is attached to the phenyl ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure combines steric effects from the methyl groups with electronic effects from fluorine, influencing its reactivity, solubility, and biological interactions.

Eigenschaften

Molekularformel

C10H11FO2

Molekulargewicht

182.19 g/mol

IUPAC-Name

2-(2-fluoro-4,6-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H11FO2/c1-6-3-7(2)8(5-10(12)13)9(11)4-6/h3-4H,5H2,1-2H3,(H,12,13)

InChI-Schlüssel

DETJKLQSONQWIC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)F)CC(=O)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-fluorophenylacetic acid typically involves the introduction of the fluorine atom and the acetic acid group onto a phenyl ring that is already substituted with methyl groups. One common method involves the use of electrophilic aromatic substitution reactions, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of 2,4-Dimethyl-6-fluorophenylacetic acid may involve large-scale electrophilic aromatic substitution and Friedel-Crafts acylation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethyl-6-fluorophenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The acetic acid moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2,4-Dimethyl-6-fluorobenzoic acid.

    Reduction: Formation of 2,4-Dimethyl-6-fluorophenylethanol.

    Substitution: Formation of 2,4-Dimethyl-6-chlorophenylacetic acid when fluorine is substituted with chlorine.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-6-fluorophenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-6-fluorophenylacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Applications/Properties References
2,4-Dimethyl-6-fluorophenylacetic acid 2-CH₃, 4-CH₃, 6-F C₁₀H₁₁FO₂ 198.19 N/A Pharmaceutical intermediate N/A
2,6-Difluoro-4-methoxyphenylacetic acid 2-F, 6-F, 4-OCH₃ C₉H₈F₂O₃ 202.16 0.90 Agrochemical synthesis
2-Fluoro-4-methoxyphenylacetic acid 2-F, 4-OCH₃ C₉H₉FO₃ 184.16 0.86 Anti-inflammatory agent precursor
4-Fluoro-3-methoxyphenylacetic acid 4-F, 3-OCH₃ C₉H₉FO₃ 184.16 0.82 Neuroprotective studies
2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid 2-Cl, 4-Cl, 6-OCHF₂ C₉H₇Cl₂F₂O₃ 283.06 N/A Herbicide intermediate
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid 2,6-Cl, 4-CF₃ C₉H₅Cl₂F₃O₂ 285.04 0.98 Anticancer research

*Similarity scores based on structural overlap with the target compound .

Physicochemical Properties

  • Acidity and Solubility: Fluorine’s electronegativity increases the acidity of the acetic acid group compared to non-fluorinated analogs. However, methyl groups at the 2- and 4-positions reduce water solubility due to steric hindrance and hydrophobicity. For example, 2,6-Difluoro-4-methoxyphenylacetic acid (similarity score 0.90) exhibits higher solubility in polar solvents than 2,4-dimethyl derivatives due to its methoxy group .
  • Thermal Stability : Methyl-substituted compounds like 2,4-dimethyl-6-fluorophenylacetic acid are more thermally stable than halogen-rich analogs (e.g., 2,4-dichloro derivatives), as seen in the decomposition profiles of related compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.